molecular formula C25H26F3N5O16P2 B12408591 TFMU-ADPr

TFMU-ADPr

Cat. No.: B12408591
M. Wt: 771.4 g/mol
InChI Key: JNMHMJORTGCLAH-IPSZZCKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TFMU-ADPr, also known as ADP-ribosylated trifluoromethylumbelliferone, is a compound used primarily as a substrate for monitoring poly (ADP-ribose) glycohydrolase (PARG) activity. It is known for its excellent reactivity, generality, stability, and usability. This compound is particularly useful in evaluating small-molecule inhibitors and investigating the regulation of ADP-ribosyl catabolic enzymes in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMU-ADPr involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced techniques and equipment to maintain the stability and reactivity of the compound. The production methods are designed to meet the stringent requirements of research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

TFMU-ADPr undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ADP-ribose and various substituted derivatives of trifluoromethylumbelliferone .

Scientific Research Applications

TFMU-ADPr is widely used in scientific research due to its versatility and effectiveness. Some of its key applications include:

    Chemistry: Used as a substrate for monitoring PARG activity and evaluating small-molecule inhibitors.

    Biology: Helps in studying the regulation of ADP-ribosyl catabolic enzymes and understanding the role of ADP-ribosylation in cellular processes.

    Medicine: Plays a crucial role in the development of antiviral drugs by targeting viral macrodomains.

    Industry: Utilized in high-throughput screening assays for identifying potential drug candidates .

Mechanism of Action

TFMU-ADPr exerts its effects by serving as a substrate for PARG. The compound directly reports on total PAR hydrolase activity via the release of a fluorophore. This mechanism allows researchers to monitor the activity of PARG and evaluate the effectiveness of small-molecule inhibitors. The molecular targets involved include PARG and other ADP-ribosyl catabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TFMU-ADPr is unique due to its high reactivity, stability, and usability. It is one of the most potent SARS-CoV-2 Macro1 binders reported to date, making it a valuable tool in antiviral drug development .

Properties

Molecular Formula

C25H26F3N5O16P2

Molecular Weight

771.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1

InChI Key

JNMHMJORTGCLAH-IPSZZCKZSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F

Origin of Product

United States

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